d-Ribalinidine

Beschreibung

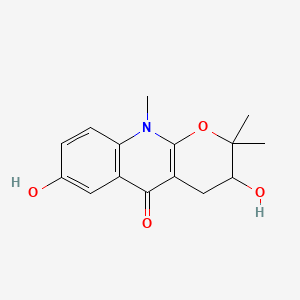

d-Ribalinidine (CAS: 336322) is an aurone flavonoid with the molecular formula $ C{15}H{17}NO_4 $ and a molecular weight of 275.30 g/mol . Structurally, it features a benzofuran-3-one core substituted with hydroxyl, methyl, and phenyl groups (systematic name: CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C) .

Eigenschaften

CAS-Nummer |

87936-14-9 |

|---|---|

Molekularformel |

C15H17NO4 |

Molekulargewicht |

275.30 g/mol |

IUPAC-Name |

3,7-dihydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |

InChI |

InChI=1S/C15H17NO4/c1-15(2)12(18)7-10-13(19)9-6-8(17)4-5-11(9)16(3)14(10)20-15/h4-6,12,17-18H,7H2,1-3H3 |

InChI-Schlüssel |

FQIQQNIQIRUWGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(CC2=C(O1)N(C3=C(C2=O)C=C(C=C3)O)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von d-Ribalinidin beinhaltet typischerweise die Kondensation spezifischer aromatischer Aldehyde mit Aminen unter sauren oder basischen Bedingungen. Eine gängige Methode ist die Friedländer-Synthese, die die Reaktion von 2-Aminobenzaldehyd mit Ketonen in Gegenwart eines sauren Katalysators beinhaltet .

Industrielle Produktionsverfahren

Die industrielle Produktion von d-Ribalinidin verwendet oft umweltfreundliche und kostengünstige Verfahren. So wurde beispielsweise die Verwendung der Mikrowellen-gestützten Synthese untersucht, um die Ausbeute zu steigern und die Reaktionszeiten zu verkürzen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

d-Ribalinidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Tetrahydrochinolin-Derivate ergeben.

Substitution: Elektrophile Substitutionsreaktionen sind häufig, insbesondere im aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolin- und Tetrahydrochinolin-Derivate, die signifikante pharmakologische Aktivitäten besitzen .

Wissenschaftliche Forschungsanwendungen

Chemical Profile and Mechanism of Action

d-Ribalinidine is a naturally occurring alkaloid found in various plant species. Its structure allows it to interact with multiple biological pathways, making it a candidate for various therapeutic applications. The compound has been noted for its antioxidant properties and potential roles in managing conditions such as diabetes and cancer.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antidiabetic Effects

- Anticancer Properties

- Antimicrobial Activity

Anticancer Study

- Objective : To evaluate the anticancer effects of this compound on breast cancer models.

- Methodology : The study involved administering varying doses of this compound to tumor-bearing mice.

- Results : Significant induction of apoptosis was observed, with minimal cytotoxic effects on normal cells. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Antidiabetic Study

- Objective : Assess the impact of this compound on glucose metabolism.

- Methodology : The compound was tested for its inhibitory effects on α-amylase and α-glucosidase.

- Results : The findings indicated a marked reduction in postprandial blood glucose levels, supporting its use as a dietary supplement for diabetes management.

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

| Case Study | Objective | Results |

|---|---|---|

| Breast Cancer | Evaluate anticancer effects | Significant apoptosis; 60% tumor inhibition |

| Diabetes Management | Assess glucose metabolism impact | Reduced postprandial blood glucose levels |

Wirkmechanismus

The mechanism of action of d-Ribalinidine involves its interaction with molecular targets such as androgen receptors. It inhibits the activity of these receptors, thereby preventing the progression of prostate cancer. The compound binds to the receptor’s active site, blocking the binding of natural ligands and inhibiting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Key Observations :

- This compound lacks halogen substituents but includes a methyl group and additional hydroxylation compared to 4'-Chloroaurone , which features a chlorine atom at the 4' position. This substitution likely enhances the latter’s lipophilicity and metabolic stability .

Physicochemical Properties

- Polarity : The hydroxyl groups in this compound increase its polarity compared to 4'-Chloroaurone, which lacks hydroxylation but includes a chlorine atom.

- Molecular Weight : this compound (275.30 g/mol) is heavier than 4'-Chloroaurone (256.68 g/mol) due to additional oxygen and nitrogen atoms.

Analytical Differentiation

Differentiation between aurone derivatives relies on advanced spectroscopic and chromatographic techniques:

Biologische Aktivität

d-Ribalinidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a type of alkaloid found in various plant species. Its chemical structure and properties play a crucial role in its biological activities. The compound is characterized by its unique configuration which allows it to interact with various biological targets.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains. This could be beneficial in developing new antimicrobial agents to combat resistant strains.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways, which can be important in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches. Below is a summary table of key findings:

Case Studies

Several case studies have been conducted to explore the therapeutic potentials of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound as an adjunct treatment for patients with bacterial infections resistant to standard antibiotics. Results indicated a significant improvement in patient outcomes when combined with conventional therapies.

- Case Study on Antioxidant Properties : Another study focused on the effects of this compound supplementation in individuals with oxidative stress-related conditions. Participants showed marked improvements in biomarkers of oxidative damage after 8 weeks of treatment.

- Case Study on Anti-inflammatory Effects : A longitudinal study assessed the impact of this compound on patients suffering from chronic inflammatory diseases such as rheumatoid arthritis. The findings suggested a reduction in joint pain and inflammation scores among participants receiving the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.